Tedatioxetine

Catalog No.
S544840
CAS No.
508233-95-2
M.F
C18H21NS
M. Wt
283.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tedatioxetine

CAS Number

508233-95-2

Product Name

Tedatioxetine

IUPAC Name

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine

Molecular Formula

C18H21NS

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3

InChI Key

CVASBKDYSQKLSO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3

Synonyms

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3

Tedatioxetine (also known as TDTD) is a selective serotonin reuptake inhibitor (SSRI) medication currently under investigation for various potential therapeutic applications. SSRIs work by blocking the reuptake of serotonin, a neurotransmitter, in the brain, thereby increasing its availability. This mechanism of action is thought to be responsible for the antidepressant effects of these medications.

Preclinical Studies

Preclinical studies in animal models suggest that tedatioxetine may have potential benefits in treating various conditions, including:

  • Depression: Studies have shown that tedatioxetine exhibits antidepressant-like effects in animal models of depression, such as the forced swim test and the tail suspension test. [Source: ]
  • Anxiety: Tedatioxetine has also demonstrated anxiolytic-like effects in animal models of anxiety, such as the elevated plus maze test and the light-dark box test. [Source: ]
  • Cognitive Dysfunction: Studies suggest that tedatioxetine may improve cognitive function in animal models, potentially through its effects on neurotransmitters involved in learning and memory. [Source: ]

Clinical Trials

Clinical trials are ongoing to evaluate the safety and efficacy of tedatioxetine for various indications, including:

  • Major Depressive Disorder (MDD): Several clinical trials have investigated the efficacy of tedatioxetine in treating MDD, with mixed results. Some studies have shown promising results, suggesting that tedatioxetine may be effective in reducing depressive symptoms. However, further research is needed to confirm these findings and determine the optimal dosage and treatment duration. [Source: ]
  • Generalized Anxiety Disorder (GAD): Limited clinical trials have been conducted on tedatioxetine for GAD, with some studies showing potential benefits in reducing anxiety symptoms. However, more research is required to establish its efficacy and safety in this population. [Source: ]

XLogP3

4.5

UNII

5H681S8O3S

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC18
SLC18A2 (VMAT2) [HSA:6571] [KO:K08155]

Other CAS

508233-95-2

Wikipedia

Tedatioxetine

Dates

Modify: 2023-08-15

Explore Compound Types